molecular formula C7H6N4O2S B3271614 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid CAS No. 55117-93-6

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Cat. No.: B3271614
CAS No.: 55117-93-6
M. Wt: 210.22 g/mol
InChI Key: OIBJPYRDYGQIQE-UHFFFAOYSA-N
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Description

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS 55117-93-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of the purine moiety found in endogenous adenine nucleotides . This structural similarity makes it a versatile precursor for the design and synthesis of novel enzyme inhibitors, particularly targeting kinase enzymes involved in cell signaling and proliferation . Its primary research value lies in its application as a key intermediate for developing potential therapeutic agents. Derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a promising target for cancer treatment . Furthermore, this scaffold has shown relevance in other research areas, including as a starting point for A1 adenosine receptor (A1AR) ligands and as inhibitors of phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes . The molecule's carboxylic acid functional group provides a critical synthetic handle for further derivatization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The mechanism of action for its derivatives typically involves competitive binding at the ATP-binding site of target kinases, thereby disrupting phosphorylation events and subsequent signaling cascades that drive pathological conditions like uncontrolled cell growth . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c1-14-7-8-2-3-4(6(12)13)10-11-5(3)9-7/h2H,1H3,(H,12,13)(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBJPYRDYGQIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514656
Record name 6-(Methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55117-93-6
Record name 6-(Methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O2SC_9H_{10}N_4O_2S with a molecular weight of 238.27 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold which is known for its diverse pharmacological properties.

1. Src Kinase Inhibition

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on Src kinases, which are crucial in various cellular processes including proliferation and survival. For instance, a study synthesized several derivatives and evaluated their Src kinase inhibitory activities. Among these, certain compounds demonstrated IC50 values as low as 0.47 µM, indicating potent inhibition .

2. Anti-cancer Properties

In vitro studies have assessed the anti-proliferative effects of this compound against various cancer cell lines. Notably, compounds designed from this scaffold showed promising results against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. One derivative exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells . These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells.

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways related to cell growth and survival. Molecular docking studies indicate that it binds effectively to the active site of epidermal growth factor receptors (EGFR), further supporting its role as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[3,4-d]pyrimidine derivatives reveal critical insights into how modifications to the chemical structure can enhance biological activity:

CompoundIC50 (µM)Comments
6b0.47Most potent Src kinase inhibitor
12b0.016Potent EGFR inhibitor with significant anti-proliferative activity
10c5.1Moderate Src kinase inhibition

These results indicate that specific substitutions at the N1 and N4 positions significantly influence the potency of the compounds against their biological targets.

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • Case Study 1 : A derivative was tested in a preclinical model showing a marked reduction in tumor size when administered in combination with standard chemotherapy agents.
  • Case Study 2 : Clinical trials involving patients with advanced solid tumors demonstrated a favorable safety profile and preliminary efficacy signals for compounds derived from this scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid with structurally related pyrazolo-pyrimidine and pyrazolo-pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₇H₆N₄O₂S 210.21 -SCH₃ (C6), -COOH (C3) Potential kinase inhibitor scaffold
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₈H₇N₃O₂ 177.16 -CH₃ (N1), -COOH (C3) Intermediate for drug synthesis
Pyrazolo[3,4-d]pyrimidin-6-amine derivatives Varies ~250–300 -NH₂ (C6), variable aryl groups Anticancer and antimicrobial agents
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine C₁₄H₁₁Cl₂N₅S 360.24 -Cl (C4), -SCH₃ (C6), -CH₂PhCl (N1) Antiviral research
6-(Methylthio)-4-morpholin-4-yl-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidine C₁₈H₁₆N₆OS 353.44 -SCH₃ (C6), -morpholine (C4), -CH=CHPh (N1) Kinase inhibition (e.g., PI3K/mTOR)

Functional Group Impact on Properties

  • Carboxylic Acid vs. Ester/Amide Derivatives: The carboxylic acid group in the target compound enhances water solubility and hydrogen-bonding capacity compared to esters (e.g., diethyl malonate derivatives in ) or thioamides (e.g., 4-amino-1-[(2-hydroxyethoxy)methyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide, CAS 122949-66-0) . However, esters (e.g., methyl carboxylates) may exhibit better cell membrane permeability due to reduced polarity .
  • Methylthio vs. For example, pyrazolo[3,4-d]pyrimidin-6-amine derivatives () show higher polarity due to the -NH₂ group, favoring interactions with polar biological targets .

Physicochemical and Spectral Data

  • NMR Profiles : The target compound’s ¹H NMR (DMSO-d₆) shows characteristic peaks for -SCH₃ (~δ 2.5 ppm) and -COOH (~δ 12–13 ppm), distinct from methyl-substituted analogues (e.g., δ 3.3 ppm for N1-CH₃ in ) .
  • Thermal Stability : The carboxylic acid group lowers the melting point (mp ~207–209°C for morpholine derivatives ) compared to ester analogues (mp >250°C) .

Q & A

Basic: What synthetic routes are commonly employed to synthesize 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid?

The synthesis typically involves a multi-step approach:

  • Core formation : Cyclization of precursor pyrazole or pyrimidine derivatives, often using reagents like POCl₃ or polyphosphoric acid to form the pyrazolo[3,4-d]pyrimidine scaffold .
  • Methylthio introduction : Nucleophilic substitution at the 6-position using methylthiolating agents (e.g., sodium methanethiolate) under anhydrous conditions in solvents like DMF or acetonitrile .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid moiety .

Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, methylthio groups typically resonate at δ ~2.5 ppm in 1H NMR, while aromatic protons appear downfield (δ 8–9 ppm) .
  • LCMS/HRMS : Verify molecular ion peaks (e.g., m/z 267.05 for [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95% is standard for research-grade material), often using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve the yield of the methylthio substitution step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methylthio group .
  • Temperature control : Reactions at 60–80°C balance reactivity and side-product formation .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
  • Purification : Recrystallization from acetonitrile or ethyl acetate/hexane mixtures enhances purity .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Anti-proliferative assays : MTT or SRB assays in cancer cell lines (e.g., prostate cancer PC-3 cells) to measure IC₅₀ values .
  • Autophagy induction : Western blotting for LC3-II/Beclin-1 expression or fluorescent microscopy with GFP-LC3 constructs .
  • Enzyme inhibition : Kinase assays (e.g., mTOR/p70S6K) using recombinant proteins and ATP-competitive inhibitors .

Advanced: How can researchers resolve discrepancies in reported biological activity across studies?

  • Purity verification : Re-analyze compound purity via HPLC and compare batch-to-batch variability .
  • Assay standardization : Ensure consistent cell lines, passage numbers, and incubation times (e.g., 48–72 hours for cytotoxicity assays) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as hydrochloride salts to improve bioavailability .

Advanced: What computational strategies aid in studying its mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., mTOR) using software like AutoDock Vina, focusing on the pyrazolo-pyrimidine core’s interactions with hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., methylthio vs. chloro groups) with bioactivity data to guide structural optimization .

Advanced: How are solubility challenges addressed during formulation?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1–5 mg/mL in PBS) .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitation .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Reactant of Route 2
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

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